molecular formula C20H21N3O4S B11258638 4-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide

4-methoxy-N-(3-(6-propoxypyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B11258638
M. Wt: 399.5 g/mol
InChI Key: NDPWSYSGWPXDIH-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a methoxy group, a propoxypyridazinyl group, and a benzene sulfonamide group

Preparation Methods

The synthesis of 4-METHOXY-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance. The process involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-METHOXY-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

4-METHOXY-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar compounds to 4-METHOXY-N-[3-(6-PROPOXYPYRIDAZIN-3-YL)PHENYL]BENZENE-1-SULFONAMIDE include other sulfonamides and pyridazine derivatives. These compounds share some structural features but may differ in their specific functional groups or overall structure.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

4-methoxy-N-[3-(6-propoxypyridazin-3-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C20H21N3O4S/c1-3-13-27-20-12-11-19(21-22-20)15-5-4-6-16(14-15)23-28(24,25)18-9-7-17(26-2)8-10-18/h4-12,14,23H,3,13H2,1-2H3

InChI Key

NDPWSYSGWPXDIH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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